molecular formula C14H15N3O B3340905 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide CAS No. 929974-77-6

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

Cat. No.: B3340905
CAS No.: 929974-77-6
M. Wt: 241.29 g/mol
InChI Key: WMBRGYRLCPRDHR-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a heterocyclic compound featuring a dihydropyridine ring fused to an indole moiety via a carboxamide linkage.

Properties

IUPAC Name

4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-5,9,16H,6-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBRGYRLCPRDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

FTIDC (4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide)

Key Differences :

  • Substituent : FTIDC contains a triazolyl-fluoropyridinyl group at the 4-position of the dihydropyridine ring, replacing the indol-3-yl group in the target compound.
  • Pharmacological Activity : FTIDC is a potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1), with demonstrated efficacy in rodent models of schizophrenia. It reduces hyperlocomotion induced by NMDAR antagonists and reverses social interaction deficits .
  • Binding Mechanism: The fluoropyridine-triazole substituent in FTIDC facilitates noncompetitive inhibition of mGluR1 by interacting with transmembrane domains, as shown in mutagenesis studies .

Table 1: Comparison of Structural Features

Compound Substituent at 4-Position Target Receptor Key Pharmacological Effects
4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide Indol-3-yl Unknown Potential CNS modulation (inferred)
FTIDC Triazolyl-fluoropyridinyl mGluR1 Antipsychotic effects in rodents

tert-Butyl 4-(1H-Indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Key Differences :

  • Functional Group : The carboxamide in the target compound is replaced by a tert-butyl carbamate group.

CPCCOEt (7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic Acid Ethyl Ester)

Key Differences :

  • Core Structure : CPCCOEt is a chromene derivative lacking the dihydropyridine-indole scaffold.
  • Pharmacological Activity: A noncompetitive mGluR1 antagonist, CPCCOEt inhibits receptor signaling by disrupting transmembrane domain interactions, unlike FTIDC’s allosteric modulation .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Indole-containing compounds (e.g., the target compound) exhibit higher logP values (~6.45 for related structures) compared to FTIDC’s triazolyl-fluoropyridinyl group, which may reduce blood-brain barrier penetration .
  • Synthetic Routes : The target compound can be synthesized via Suzuki-Miyaura coupling, as demonstrated for tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate .

Biological Activity

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its indole and dihydropyridine moieties, has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 929974-77-6

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HCT1166.76
A549193.93
HT-29Moderate

The mechanism of action appears to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and regulation of caspases, which are critical in the apoptotic pathway .

Anti-inflammatory Activity

Indole-based compounds have been documented to possess anti-inflammatory effects. The dihydropyridine structure contributes to this activity by modulating inflammatory pathways. In vitro studies have demonstrated that these compounds can reduce the expression of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been extensively studied. The compound exhibits activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies and Research Findings

  • Antitumor Effects : A study explored the effects of 4-(1H-indol-3-yl)-3,6-dihydropyridine derivatives on human cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Mechanistic Insights : Molecular docking studies have provided insights into the interactions between this compound and key proteins involved in cancer progression, such as Caspase 9 and MDM2. These interactions were associated with favorable Gibbs free energy scores, indicating strong binding affinity .
  • Comparative Analysis : The biological activity of this compound was compared with other indole derivatives in terms of cytotoxicity against normal cells versus cancer cells. Results indicated a selective toxicity towards cancer cells, minimizing adverse effects on normal tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, one-pot synthesis (analogous to dihydropyrimidinone derivatives) under reflux with catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) can improve yield . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (80–120°C), and stoichiometric ratios of indole derivatives and dihydropyridine precursors. HPLC purity validation (≥98%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the indole and dihydropyridine moieties. Aromatic protons typically appear at δ 6.8–8.2 ppm, while carboxamide protons resonate near δ 9.5–10.5 ppm.
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., C–H···π or π-stacking, as seen in related pyridine-indole hybrids) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR.
  • X-ray validation : Overcome ambiguities in NOE or COSY data by crystallizing the compound and comparing bond lengths/angles with computed structures .

Q. What strategies are used to analyze π-π stacking and its impact on crystallographic packing?

  • Methodological Answer :

  • Crystallography software : Mercury or PLATON analyzes intermolecular distances (e.g., centroid-to-centroid <4.0 Å indicates π-stacking) .
  • Hirshfeld surface analysis : Quantifies contributions of C–H···π (≈15–20%) and van der Waals interactions to packing efficiency.
  • Thermal analysis (DSC/TGA) : Correlate packing motifs with melting points or stability.

Q. How can substituent effects on the indole ring influence the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at indole C5) to assess changes in nucleophilic aromatic substitution rates.
  • Computational docking : Use AutoDock Vina to predict binding affinity changes in enzyme targets (e.g., kinase inhibitors) .
  • Kinetic profiling : Compare reaction rates of substituted indoles in Pd-catalyzed cross-couplings to optimize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
Reactant of Route 2
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4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

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